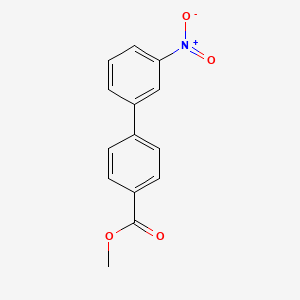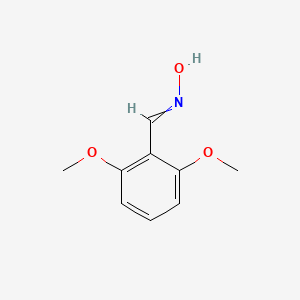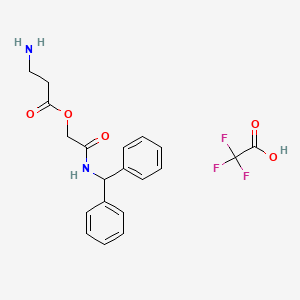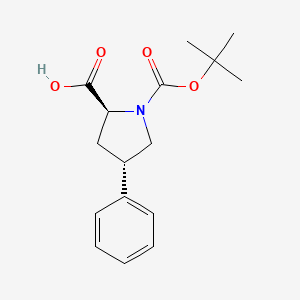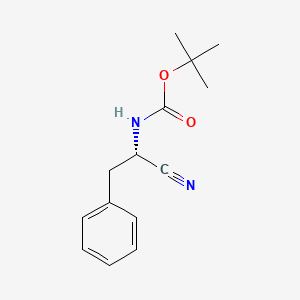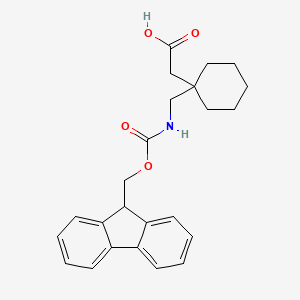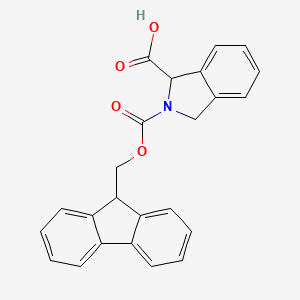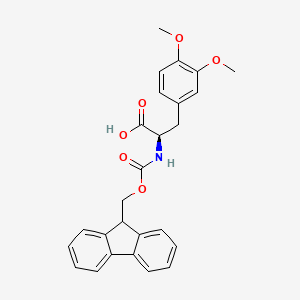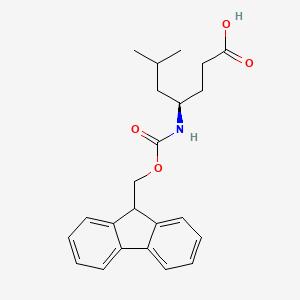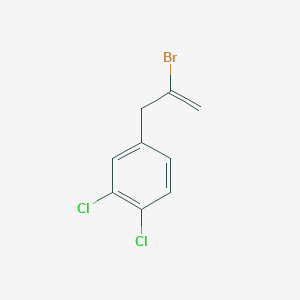
2-Bromo-3-(3,4-dichlorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(3,4-dichlorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, along with a propene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3,4-dichlorophenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3,4-dichlorophenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled bromination. The use of automated systems and advanced reactors can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3,4-dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane (DCM) or acetic acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-(3,4-dichlorophenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(3,4-dichlorophenyl)propane.
Oxidation: Formation of 2,3-epoxy-3-(3,4-dichlorophenyl)propane.
Scientific Research Applications
2-Bromo-3-(3,4-dichlorophenyl)-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3,4-dichlorophenyl)-1-propene involves its reactivity with various biological targets. The bromine atom and the double bond in the propene group make it a versatile electrophile that can interact with nucleophilic sites in enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in drug design and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-chlorophenyl)-1-propene
- 2-Bromo-3-(3,5-dichlorophenyl)-1-propene
- 2-Bromo-3-(3,4-difluorophenyl)-1-propene
Uniqueness
2-Bromo-3-(3,4-dichlorophenyl)-1-propene is unique due to the presence of both bromine and two chlorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOGYOWQYDEHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373628 |
Source


|
| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-32-3 |
Source


|
| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
